Rauvoyunine C

Cytotoxicity Natural Product Cancer Cell Lines

Rauvoyunine C's extremely low natural abundance (~0.0043% w/w from R. yunnanensis) creates persistent supply bottlenecks for SAR and quality control (QC) laboratories. This product resolves that scarcity with authenticated, analytically validated material. - Confirmed inactive (IC50 > 40 μM) against standard tumor cell lines and in T-cell proliferation assays, establishing it as a definitive negative control for cytotoxic and immunosuppressive mechanism studies. - Validated HPLC retention time (tR = 6.6 min) and HR-ESI-MS signature (m/z 593.2499 [M+H]+) ensure identity and enable immediate use as a botanical authentication reference standard.

Molecular Formula C32H36N2O9
Molecular Weight 592.6 g/mol
Cat. No. B12322443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRauvoyunine C
Molecular FormulaC32H36N2O9
Molecular Weight592.6 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)OC)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC
InChIInChI=1S/C32H36N2O9/c1-7-17-15-34-25-13-21(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-12-19(37-2)8-9-20(22)31/h7-12,21,25-26,33H,13-16H2,1-6H3/b17-7+
InChIKeyRZNFSKHVXGHGNJ-REZTVBANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rauvoyunine C Specifications & Pharmacology


Rauvoyunine C (CAS: 1211543-01-9) is a picraline-type monoterpene indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis [1]. Its structural elucidation was completed via extensive 1D and 2D NMR spectroscopic analysis, confirming the novel 11-methoxyburnamine-17-O-3',4',5'-trimethoxybenzoate architecture [1]. As a minor constituent of the plant's alkaloid profile, its isolation yields are notably low (~0.0043% w/w from dried aerial parts), a factor directly impacting commercial availability and procurement considerations [1].

Rauvoyunine C: Analog Substitution Concerns


Rauvoyunine C's complex molecular architecture—a picraline-type skeleton adorned with a rare 3,4,5-trimethoxybenzoyl ester moiety—is not shared by major in-class alternatives such as reserpine, ajmaline, or yohimbine-type alkaloids [1]. This unique substitution pattern dictates distinct physicochemical properties, chromatographic behavior, and, critically, a divergent bioactivity profile. Substituting Rauvoyunine C with a structurally related alkaloid (e.g., Rauvoyunine B) or a commercially prevalent Rauvolfia alkaloid (e.g., reserpine) will introduce confounding variables in any study designed to probe the specific structure-activity relationships (SAR) of the picraline-type class or to utilize its unique chemical scaffold as a negative control [2].

Rauvoyunine C Comparative Evidence


Cytotoxicity: Inactive Benchmark

In a direct head-to-head comparison within the same MTT assay, Rauvoyunine C (and its analog Rauvoyunine B) exhibited no measurable cytotoxicity (IC50 > 40 μM) against a panel of five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) [1]. This is in stark contrast to other Rauvolfia-derived alkaloids evaluated in comparable assays: rauvine B, a yohimbine-type alkaloid, showed moderate cytotoxicity on MCF-7 and A549 cells with IC50 values of 25.5 μM and 26.0 μM, respectively [2]. Furthermore, reserpine, another prominent alkaloid from the same genus, demonstrated cytotoxicity against MCF-7 cells with an IC50 of 46.78 μM [3].

Cytotoxicity Natural Product Cancer Cell Lines

T-Cell Immunosuppression Negative Control

In a study evaluating 17 monoterpenoid indole alkaloids from R. yunnanensis for their ability to inhibit T-cell proliferation, Rauvoyunine C was not identified as an active component [1]. The study explicitly reported that the active principles were 11-hydroxyburnamine (IC50 = 5.9 μM) and reserpine (IC50 = 5.0 μM) [1]. This demonstrates that, unlike these comparators, Rauvoyunine C lacks appreciable immunosuppressive activity in this physiologically relevant model.

Immunosuppression T-cell Natural Product

Unique 3,4,5-Trimethoxybenzoyl Ester Moiety

Rauvoyunine C is distinguished from its close analog, Rauvoyunine B, by the presence of a 3,4,5-trimethoxybenzoyl ester group at the C-17 position [1]. This substitution is not found in Rauvoyunine B (which has an acetyl group) or in other common Rauvolfia alkaloids like reserpine (3,4,5-trimethoxybenzoyl at C-18) or ajmaline [1]. This specific esterification significantly alters the molecule's lipophilicity, hydrogen bonding capacity, and potential for interaction with biological targets.

Structural Biology Chemotaxonomy Natural Product

HPLC Retention Time Differentiation

Under standardized reversed-phase HPLC conditions (50% → 100% MeOH in H2O over 6.0 min, 1.0 ml/min, 20°C), Rauvoyunine C exhibits a distinct retention time (tR) of 6.6 min [1]. This is significantly longer than its close analogs, Rauvoyunine A (tR = 5.8 min) and Rauvoyunine B (tR = 4.7 min) [1]. This 0.8-1.9 minute difference provides a robust analytical parameter for unambiguous identification and quantification in complex mixtures.

Analytical Chemistry Chromatography Quality Control

Rauvoyunine C Application Scenarios


Negative Control for Picraline Cytotoxicity Screens

Rauvoyunine C's confirmed inactivity (IC50 > 40 μM) against a standard panel of tumor cell lines [1] establishes it as a critical negative control. This application is essential for any laboratory investigating the cytotoxic potential of novel picraline-type alkaloids or Rauvolfia extracts, allowing for the definitive exclusion of non-specific cytotoxicity from this structural subclass.

Reference Standard for Rauvolfia Chemotaxonomy

The validated HPLC retention time (tR = 6.6 min) [1] and unique mass spectrometric signature (m/z 593.2499 [M+H]+) [1] make Rauvoyunine C an essential reference standard for the qualitative and quantitative analysis of R. yunnanensis and related species. Its procurement is mandatory for botanical authentication and quality control of herbal materials.

SAR Probe for 3,4,5-Trimethoxybenzoyl Ester Moiety

As a direct comparator to Rauvoyunine B (which lacks this ester), Rauvoyunine C is a unique tool for structure-activity relationship (SAR) studies. Researchers can systematically probe how this specific bulky, electron-rich substitution influences target binding, cellular permeability, and metabolic stability, findings that are not accessible using other alkaloids like reserpine [1].

T-Cell Immunosuppression Specificity Control

Given that Rauvoyunine C was inactive in a T-cell proliferation assay where reserpine and 11-hydroxyburnamine were active (IC50s of 5.0-5.9 μM) [2], this compound serves as a highly specific negative control for studies investigating the immunosuppressive mechanisms of Rauvolfia alkaloids. Its use ensures that observed effects are not due to a general class effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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